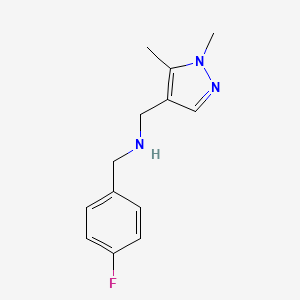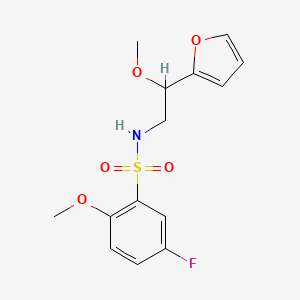
4-tert-butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H19N3OS and its molecular weight is 337.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Organic Chemistry Applications
"4-tert-butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide" and similar compounds serve as versatile building blocks in synthetic organic chemistry. They are used in nucleophilic substitutions and radical reactions to create a wide array of derivatives for further chemical transformations. For example, tert-Butyl phenylazocarboxylates undergo nucleophilic substitutions and radical reactions to yield azocarboxamides and aryl radicals through processes like oxygenation, halogenation, and aryl-aryl coupling, showcasing their versatility in creating complex organic molecules (Hannelore Jasch et al., 2012).
Material Science and Polymer Applications
In the realm of materials science, compounds with 4-tert-butylcatechol derivatives have been synthesized and incorporated into polymers, demonstrating useful levels of thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. Such polyamides, derived from bis(ether-carboxylic acid) or bis(ether amine), exhibit high glass transition temperatures and significant thermal stability, making them suitable for advanced material applications (S. Hsiao et al., 2000).
Bioactive Compound Synthesis and Evaluation
Compounds analogous to "this compound" have been synthesized and evaluated for their bioactive properties, including antimicrobial, larvicidal, and anticancer activities. For instance, novel thiadiazolotriazin-4-ones showed moderate mosquito-larvicidal and antibacterial activities, indicating their potential as drug candidates for bacterial pathogens and malaria vector control (P. Castelino et al., 2014). Additionally, Schiff’s bases containing a thiadiazole scaffold demonstrated promising anticancer activity against several human cancer cell lines, highlighting their potential in cancer therapy (S. Tiwari et al., 2017).
Photophysical Properties and Sensing Applications
Derivatives of "this compound" and related compounds exhibit photophysical properties that make them suitable for applications in sensing and luminescent materials. For example, N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles demonstrated significant solid-state fluorescence and aggregation-induced emission effects, indicating their utility in developing new fluorescent materials and sensors (Kan Zhang et al., 2017).
Propriétés
IUPAC Name |
4-tert-butyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-19(2,3)15-11-9-13(10-12-15)16(23)20-18-22-21-17(24-18)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYVZQSSDLDVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((2-(tert-butylamino)-2-oxoethyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2750132.png)



![[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2750139.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750140.png)
![1-(4-Methylbenzoyl)-4-{[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2750142.png)
![7-({3-[(Ethoxycarbonyl)amino]phenoxy}sulfonyl)-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid](/img/structure/B2750146.png)


![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2750150.png)


![3-(5-Fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2750155.png)
